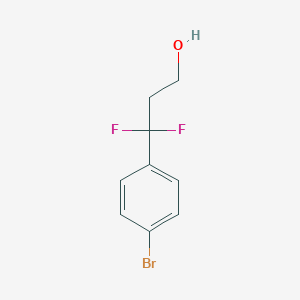
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on a propyl chain. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoromethyl ketone.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with difluoromethyl magnesium bromide to form the intermediate 3-(4-bromophenyl)-3,3-difluoropropan-1-one.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: 3-(4-Bromophenyl)-3,3-difluoropropan-1-one.
Reduction: 3-(4-Phenyl)-3,3-difluoropropan-1-ol.
Substitution: 3-(4-Azidophenyl)-3,3-difluoropropan-1-ol or 3-(4-Cyanophenyl)-3,3-difluoropropan-1-ol.
科学的研究の応用
3-(4-Bromophenyl)-3,3-difluoropropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
類似化合物との比較
- 3-(4-Chlorophenyl)-3,3-difluoropropan-1-ol
- 3-(4-Fluorophenyl)-3,3-difluoropropan-1-ol
- 3-(4-Methylphenyl)-3,3-difluoropropan-1-ol
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(4-Bromophenyl)-3,3-difluoropropan-1-ol imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom, influencing its interaction with biological targets.
特性
分子式 |
C9H9BrF2O |
|---|---|
分子量 |
251.07 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C9H9BrF2O/c10-8-3-1-7(2-4-8)9(11,12)5-6-13/h1-4,13H,5-6H2 |
InChIキー |
AAJPNMOTWKCBAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CCO)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


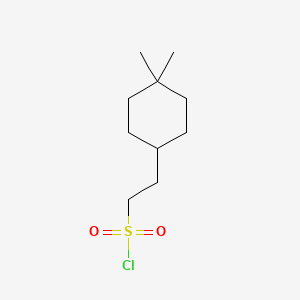
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

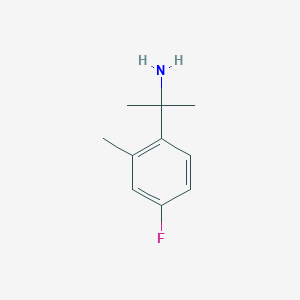
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
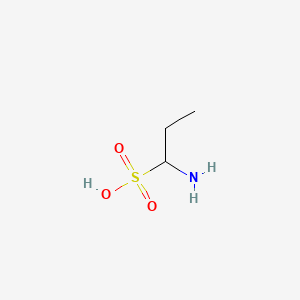

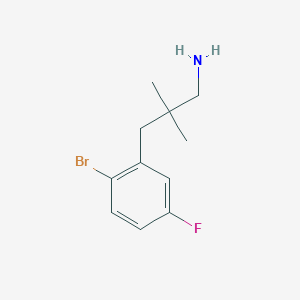
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)




![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
